(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}prop-2-en-1-one
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Overview
Description
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes an imidazole ring and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The methoxyphenyl groups may interact with hydrophobic pockets in proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-(Imidazol-1-yl)phenol
- 4′-(Imidazol-1-yl)acetophenone
Uniqueness
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE stands out due to its unique combination of an imidazole ring and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(E)-1-(4-imidazol-1-ylphenyl)-3-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H24N2O4/c1-31-24-9-11-25(12-10-24)33-18-22-17-20(4-14-27(22)32-2)3-13-26(30)21-5-7-23(8-6-21)29-16-15-28-19-29/h3-17,19H,18H2,1-2H3/b13-3+ |
InChI Key |
IIYXLHHZHOMYDA-QLKAYGNNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=C(C=C3)N4C=CN=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=CC=C(C=C3)N4C=CN=C4)OC |
Origin of Product |
United States |
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